

Technical Support Center: Antiviral Agent 17 (Remdesivir)

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Compound of Interest		
Compound Name:	Antiviral agent 17	
Cat. No.:	B12398677	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Antiviral Agent 17** (Remdesivir). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should unopened vials of Remdesivir be stored?

A1: Unopened vials of Remdesivir lyophilized powder should be stored below 30°C (86°F).[1] [2][3][4] Remdesivir injection solution (5 mg/mL) should be stored at refrigerated temperatures between 2°C to 8°C (36°F to 46°F).[2][4][5]

Q2: What is the shelf-life of Remdesivir lyophilized powder?

A2: The lyophilized powder of Remdesivir has a shelf-life of 51 months when stored below 30°C.[6]

Q3: How do I properly reconstitute the lyophilized powder?

A3: To reconstitute the 100 mg vial of lyophilized powder, aseptically add 19 mL of Sterile Water for Injection.[5][7] Shake the vial for 30 seconds and let it settle for 2 to 3 minutes to allow for complete dissolution, which should result in a clear solution.[5]

Q4: What are the storage conditions for the reconstituted and diluted solutions?



A4: After reconstitution, the solution should be used immediately for dilution.[1] The diluted infusion solution is stable for up to 24 hours at room temperature (20°C to 25°C or 68°F to 77°F) or up to 48 hours when refrigerated (2°C to 8°C or 36°F to 46°F).[1][8][9] However, some sources recommend a shorter stability of 4 hours at room temperature and 24 hours under refrigeration.[2][3][4][5][10]

Q5: With which intravenous solutions is Remdesivir compatible?

A5: Remdesivir is compatible with 0.9% sodium chloride (saline) injection.[3] The compatibility with other IV solutions is not known, and it should not be administered simultaneously with any other medication.[2][10]

Q6: What should I do if the reconstituted solution is not clear or contains particulate matter?

A6: Parenteral drug products should always be inspected visually for particulate matter and discoloration before administration.[4][5] If the solution is not clear or contains particulates, it should be discarded.[10]

Stability Data Summary

The following tables summarize the stability data for Remdesivir under various conditions.

Table 1: Storage Conditions for Unopened Vials

Formulation	Recommended Storage Temperature
Lyophilized Powder	Below 30°C (86°F)[1][2][3][4]
Injection Solution (5 mg/mL)	2°C to 8°C (36°F to 46°F)[2][4][5]

Table 2: Stability of Reconstituted and Diluted Solutions



Solution	Storage Condition	Stability Duration
Reconstituted Solution	Room Temperature (20°C to 25°C)	Use immediately for dilution[1]
Diluted Infusion Solution	Room Temperature (20°C to 25°C)	Up to 24 hours[1][8][9] (Some sources suggest 4 hours[2][3] [4][5][10])
Diluted Infusion Solution	Refrigerated (2°C to 8°C)	Up to 48 hours[1][8][9] (Some sources suggest 24 hours[2][3] [4][5][10])

Table 3: Summary of Forced Degradation Studies

Stress Condition	Stability of Remdesivir	Degradation Products
Acidic Hydrolysis	Degrades	DP1-DP5[11]
Basic Hydrolysis	Degrades	DP5-DP8[11]
Neutral Hydrolysis	Degrades	DP5[11]
Oxidation	Degrades	DP9[11]
Thermal Stress	Stable[11]	Not observed[11]
Photolytic Stress	Stable[11]	Not observed[11]

Experimental Protocols Protocol for Reconstitution of Lyophilized Powder

- Remove the required number of 100 mg single-dose vials from storage.
- Aseptically inject 19 mL of Sterile Water for Injection into the vial using a suitably sized syringe and needle.[5][7]
- A vacuum should pull the water into the vial; if not, discard the vial.[5]
- Immediately shake the vial for 30 seconds.[5]



- Allow the contents to settle for 2 to 3 minutes.
- Inspect the vial to ensure the contents are completely dissolved and the solution is clear. If not, repeat the shaking and settling steps.[5]
- The final concentration of the reconstituted solution is 5 mg/mL.[4][5]

Protocol for Stability Testing of Diluted Solution

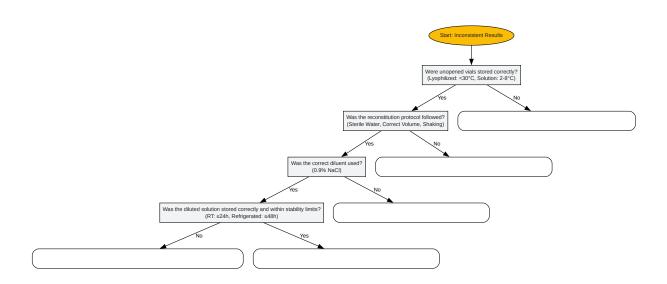
- Preparation of Samples: Reconstitute and dilute Remdesivir in 0.9% sodium chloride to the desired final concentration.
- Storage Conditions: Aliquot the diluted solution into separate, sterile containers for storage under different conditions:
 - Room Temperature (20°C to 25°C)
 - Refrigerated (2°C to 8°C)
- Time Points: At specified time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a sample from each storage condition.
- Analysis: Analyze the samples for the concentration of Remdesivir and the presence of any degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[6]
- Data Evaluation: Compare the results to the initial concentration (time 0) to determine the percentage of degradation over time.

Troubleshooting Guide

Issue: Unexpectedly low or variable experimental results.

This could be due to the degradation of Remdesivir. Use the following decision tree to troubleshoot the potential cause.





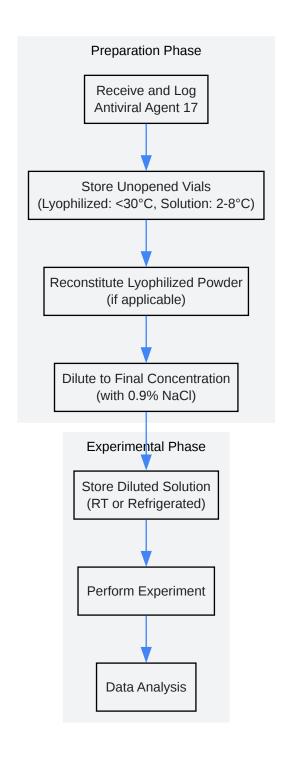
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Caption: Troubleshooting workflow for inconsistent experimental results with Remdesivir.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow from receiving the antiviral agent to its use in an experiment.





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Caption: Standard experimental workflow for the preparation and use of Remdesivir.



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